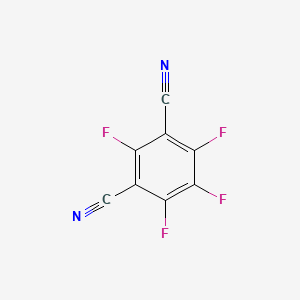

Tetrafluoroisophthalonitrile

概要

説明

Tetrafluoroisophthalonitrile is an organic compound with the molecular formula C8F4N2. It is a derivative of isophthalonitrile, where four hydrogen atoms are replaced by fluorine atoms. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Tetrafluoroisophthalonitrile can be synthesized through several methods. One common approach involves the reaction of isophthalonitrile with a fluorinating agent such as sulfur tetrafluoride or cobalt trifluoride. The reaction typically occurs under high temperature and pressure conditions to ensure complete fluorination.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of specialized equipment to handle the corrosive nature of fluorinating agents and the high temperatures required for the reaction.

化学反応の分析

Hydrodefluorination Reactions

One of the significant reactions involving tetrafluoroisophthalonitrile is hydrodefluorination, where it reacts with metal hydrides such as sodium borohydride. This reaction selectively removes fluorine atoms, leading to the formation of partially defluorinated products:

-

Reaction Conditions : Typically conducted in solvents like acetic acid or dioxane.

-

Products : The primary products are trifluorophthalic acids, which can further undergo hydrolysis to yield various derivatives.

Reaction with Sodium Hydride

In a notable reaction involving sodium hydride, this compound can be combined with organic substrates under controlled conditions:

-

Procedure : A mixture of sodium hydride and this compound in tetrahydrofuran results in the formation of substituted products after several hours of stirring at room temperature.

-

Yield : This method can yield up to 79% of the desired product after purification processes .

Catalytic Hydrogenolysis

This compound can undergo catalytic hydrogenolysis using palladium catalysts:

-

Conditions : The reaction is typically performed in solvents like toluene at elevated temperatures (160°C) under hydrogen pressure.

-

Outcomes : The conversion rates can exceed 98%, yielding various fluorinated benzonitriles as products .

Product Distribution from Selected Reactions

| Reaction Type | Major Products | By-products |

|---|---|---|

| Hydrodefluorination | Trifluorophthalic acid | Various trifluorinated compounds |

| Synthesis of Terephthalonitrile | Tetrafluoroterephthalonitrile | None |

| Reaction with Sodium Hydride | Substituted derivatives | Unreacted starting materials |

| Catalytic Hydrogenolysis | 2,3,5,6-Tetrafluorobenzonitrile | Minor amounts of other fluorinated compounds |

科学的研究の応用

Materials Science

TFIPN is increasingly utilized in the development of advanced materials due to its unique chemical properties. Its high thermal stability and resistance to chemical degradation make it suitable for use in high-performance polymers and coatings.

- Fluorinated Polymers : TFIPN serves as a precursor for synthesizing fluorinated polymers, which exhibit exceptional chemical resistance and thermal stability. These polymers are used in applications ranging from aerospace components to protective coatings in harsh environments .

- Nanocomposites : Research indicates that incorporating TFIPN into nanocomposites enhances their mechanical properties and thermal stability. This is particularly beneficial in applications requiring lightweight yet durable materials .

Pharmaceuticals

The compound has shown potential in pharmaceutical applications, particularly as an intermediate in the synthesis of biologically active compounds.

- Synthesis of Antimicrobial Agents : Studies have demonstrated that derivatives of TFIPN possess antimicrobial activity against pathogens such as Staphylococcus aureus. This suggests that TFIPN could be a valuable building block for developing new antimicrobial agents .

- Drug Development : TFIPN is also explored as an intermediate in the synthesis of various pharmaceuticals, including agricultural chemicals and other medicinal compounds. Its fluorinated structure can enhance the bioavailability and efficacy of these drugs .

Catalysis

TFIPN has emerged as a significant component in catalytic processes, particularly in photoredox catalysis.

- Photocatalysts : Recent research highlights the use of TFIPN derivatives, such as 3DPAFIPN, as thermally activated delayed fluorescence (TADF) photocatalysts. These catalysts are employed in visible-light-driven synthetic protocols, facilitating various chemical transformations including C–C bond formation and intramolecular cyclizations .

- Stability and Efficiency : The stability of TFIPN-based photocatalysts under reaction conditions makes them attractive for sustainable chemistry applications. They can be reused multiple times without significant loss of activity, promoting greener synthetic methodologies .

Case Study 1: Supramolecular Extraction

A recent study explored the use of supramolecular interactions involving TFIPN derivatives for extracting comonomers from recycled polyester materials. The findings indicated that cyclodextrin-based particles could effectively bind and separate these monomers, improving the purity of recycled feedstocks .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of TFIPN derivatives revealed significant effectiveness against various bacterial strains. This positions TFIPN as a promising candidate for developing new antimicrobial formulations .

作用機序

The mechanism of action of tetrafluoroisophthalonitrile involves its interaction with various molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s fluorine atoms enhance its binding affinity and stability, making it an effective inhibitor. In industrial applications, its high thermal stability and resistance to chemical degradation make it suitable for use in harsh environments.

類似化合物との比較

Tetrafluoroisophthalonitrile is unique due to its high fluorine content and thermal stability. Similar compounds include:

Tetrafluoroterephthalonitrile: This compound has a similar structure but differs in the position of the nitrile groups. It is also used in the synthesis of high-performance materials.

Pentafluorobenzonitrile: This compound contains one additional fluorine atom and is used in similar applications, but its reactivity and properties differ due to the extra fluorine.

Hexafluorobenzene: While not a nitrile, this compound is often compared due to its high fluorine content and stability. It is used in various chemical reactions and as a solvent for fluorinated compounds.

This compound stands out due to its balanced reactivity and stability, making it a versatile compound in both research and industrial applications.

生物活性

Tetrafluoroisophthalonitrile (TFIPN), with the chemical formula CFN and CAS number 2377-81-3, is a fluorinated aromatic compound known for its diverse biological activities. This article reviews the current understanding of TFIPN's biological properties, including its antimicrobial and anticancer activities, alongside relevant research findings and case studies.

- Molecular Weight : 200.09 g/mol

- Molecular Formula : CFN

- Appearance : Typically exists as a crystalline solid.

- Purity : High purity levels (up to 99%) have been reported in synthesized samples .

Antimicrobial Activity

TFIPN has been evaluated for its antimicrobial properties against various pathogens, demonstrating significant inhibitory effects:

| Microorganism | Type | Activity |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Inhibition observed |

| Bacillus cereus | Gram-positive | Inhibition observed |

| Escherichia coli | Gram-negative | Inhibition observed |

| Pseudomonas aeruginosa | Gram-negative | Inhibition observed |

| Candida albicans | Fungi | Inhibition observed |

The compound's fluorinated structure contributes to its enhanced lipophilicity, which may facilitate better membrane penetration and interaction with microbial targets .

Anticancer Activity

Research has indicated that TFIPN and its derivatives possess notable anticancer properties. A study focusing on fluorinated compounds highlighted their potential in targeting cancer cell lines:

- Cell Lines Tested :

- Human colon adenocarcinoma (HCT116)

- Human gastric cancer (SGC-7901)

- Human lung adenocarcinoma (A549)

- Human hepatocyte carcinoma (HepG2)

The cytotoxic effects were measured using IC values, which indicate the concentration required to inhibit cell growth by 50%. The results demonstrated that certain derivatives of TFIPN exhibited IC values lower than those of standard chemotherapeutics like cisplatin, suggesting a promising avenue for cancer treatment .

The biological activity of TFIPN can be attributed to several mechanisms:

- Inhibition of CDC25B Phosphatase : TFIPN derivatives have shown the ability to inhibit CDC25B, a phosphatase involved in cell cycle regulation. This inhibition can lead to the arrest of cancer cell proliferation .

- Altered Drug Metabolism : The incorporation of fluorine atoms can modify the metabolism of drugs, affecting their efficacy and bioavailability. This property is particularly relevant in the design of new anticancer agents .

Case Studies

- Study on Antimicrobial Efficacy : A series of experiments tested various concentrations of TFIPN against the mentioned microorganisms. Results indicated a dose-dependent response, with higher concentrations leading to greater inhibition zones in agar diffusion assays.

- Cytotoxicity Assessment : In vitro studies involving human cancer cell lines revealed that TFIPN exhibited significant cytotoxicity, with specific derivatives outperforming established chemotherapeutic agents in terms of potency and selectivity.

特性

IUPAC Name |

2,4,5,6-tetrafluorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHMPQKZPHOCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)F)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345939 | |

| Record name | Tetrafluoroisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377-81-3 | |

| Record name | Tetrafluoroisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluoroisophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。